
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate typically involves the esterification of 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-((2-oxo-3,5-bis(1-methylethyl)benzoyl)amino)benzoate.
Reduction: Formation of ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used as an additive in lubricants and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((2-hydroxy-3,5-dimethylbenzoyl)amino)benzoate
- Ethyl 2-((2-hydroxy-3,5-di-tert-butylbenzoyl)amino)benzoate
- Ethyl 2-((2-hydroxy-3,5-diphenylbenzoyl)amino)benzoate
Uniqueness
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is unique due to the presence of the 3,5-bis(1-methylethyl) substituents on the benzoyl group, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
21958-34-9 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-22(26)16-9-7-8-10-19(16)23-21(25)18-12-15(13(2)3)11-17(14(4)5)20(18)24/h7-14,24H,6H2,1-5H3,(H,23,25) |
Clé InChI |
YFKMEHAVSBMMIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



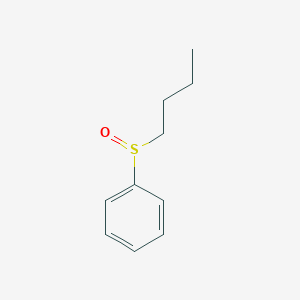
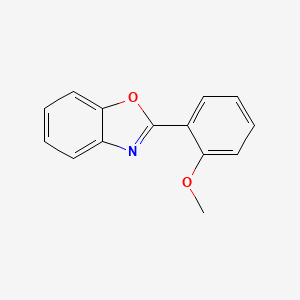
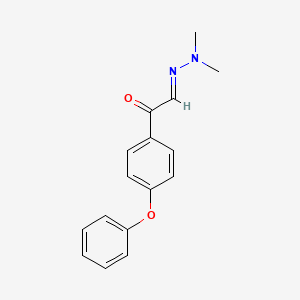






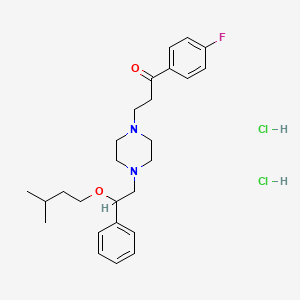
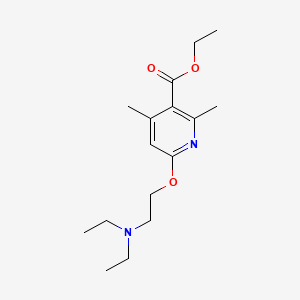
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)

